molecular formula C5H10N4O2S B14798338 (1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea

(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea

Cat. No.: B14798338
M. Wt: 190.23 g/mol
InChI Key: XNLHTTSCIQRCCG-UHFFFAOYSA-N
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Description

(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two methoxyamino groups attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea typically involves the reaction of methoxyamine with thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxyamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of catalysts or specific reaction conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce amines. Substitution reactions result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-{[(E)-(dimethylamino)methylidene]amino}-3-methoxy-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate
  • 3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea

Uniqueness

(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea is unique due to its specific structure and the presence of two methoxyamino groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.

Properties

Molecular Formula

C5H10N4O2S

Molecular Weight

190.23 g/mol

IUPAC Name

(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea

InChI

InChI=1S/C5H10N4O2S/c1-10-8-3-6-5(12)7-4-9-11-2/h3-4H,1-2H3,(H2,6,7,8,9,12)

InChI Key

XNLHTTSCIQRCCG-UHFFFAOYSA-N

Isomeric SMILES

CON/C=N/C(=S)/N=C\NOC

Canonical SMILES

CONC=NC(=S)N=CNOC

Origin of Product

United States

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